Ppack trifluoroacetate

Vue d'ensemble

Description

Il est largement reconnu pour sa capacité à inhiber de manière irréversible et spécifique l'activation plaquettaire médiée par la thrombine en se liant avec une forte affinité au site actif de la thrombine . Ce composé a été largement utilisé dans la recherche scientifique, en particulier dans les domaines de la recherche cardiovasculaire, de la thrombose et de l'inflammation .

Mécanisme D'action

Target of Action

Ppack trifluoroacetate, also known as this compound salt, is a synthetic peptide derivative that primarily targets thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .

Mode of Action

This compound irreversibly inhibits thrombin-mediated platelet activation . It achieves this by binding with high affinity to the active site of thrombin . This binding prevents thrombin from catalyzing the conversion of fibrinogen to fibrin, a key step in blood clot formation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting thrombin, this compound prevents the formation of fibrin, thereby disrupting the coagulation cascade and preventing blood clot formation .

Pharmacokinetics

As a peptide derivative, it is likely to have a relatively short half-life in the body and may be subject to rapid metabolism and excretion .

Result of Action

The primary result of this compound’s action is the inhibition of blood clot formation . By preventing thrombin-mediated platelet activation, this compound disrupts the coagulation cascade, thereby reducing the risk of thrombosis .

Analyse Biochimique

Biochemical Properties

Ppack trifluoroacetate has a high affinity for the active site of thrombin, with a Ki value of 0.24 nM . It binds irreversibly to the active site of thrombin, inhibiting thrombin-mediated platelet activation . This interaction with thrombin makes this compound a valuable tool in the study of biochemical reactions involving thrombin .

Cellular Effects

This compound has been used to study various cellular processes, including thrombin-mediated fibrin deposition, angiogenesis, and proinflammatory processes . Its inhibition of thrombin can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of thrombin . This binding is irreversible and highly specific, leading to the inhibition of thrombin-mediated platelet activation . The compound’s effects at the molecular level include changes in gene expression and enzyme activity, specifically the inhibition of thrombin .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

Given its role as a thrombin inhibitor, it may interact with enzymes or cofactors involved in the coagulation pathway

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du PPACK (sel de trifluoroacétate) implique le couplage des résidus D-phénylalaninyl, prolyl et arginyl avec un groupe chlorométhylcétone. Les conditions réactionnelles incluent généralement l'utilisation de solvants organiques tels que le diméthylformamide (DMF), le diméthylsulfoxyde (DMSO) et l'éthanol . Le produit final est obtenu sous forme de solide cristallin avec une pureté ≥95 % .

Méthodes de production industrielle : La production industrielle du PPACK (sel de trifluoroacétate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle qualité pour garantir une pureté et une constance élevées. Le composé est généralement stocké à -20 °C pour maintenir sa stabilité sur des périodes prolongées .

Analyse Des Réactions Chimiques

Types de réactions : Le PPACK (sel de trifluoroacétate) subit principalement des réactions de substitution en raison de la présence du groupe chlorométhylcétone. Il peut également participer à des réactions de couplage peptidique, étant donné sa nature peptidique .

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines et les thiols.

Réactions de couplage peptidique : Des réactifs tels que les carbodiimides (par exemple, la dicyclohexylcarbodiimide) et les agents de couplage comme la N-hydroxysuccinimide sont utilisés dans des conditions douces.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent des dérivés substitués du PPACK et des chaînes peptidiques étendues lorsqu'ils sont impliqués dans des réactions de couplage peptidique .

4. Applications de la recherche scientifique

Le PPACK (sel de trifluoroacétate) a un large éventail d'applications dans la recherche scientifique :

Biologie : Employé dans la recherche sur l'activation plaquettaire, le dépôt de fibrine et l'angiogenèse.

Industrie : Utilisé dans le développement de tests diagnostiques et d'agents thérapeutiques ciblant la thrombine.

5. Mécanisme d'action

Le PPACK (sel de trifluoroacétate) exerce ses effets en se liant de manière irréversible au site actif de la thrombine. Cette liaison inhibe l'activation plaquettaire médiée par la thrombine et le dépôt de fibrine subséquent . La cible moléculaire du PPACK est la protéase à sérine thrombine, et la voie impliquée comprend l'inhibition de l'activité enzymatique de la thrombine, empêchant ainsi la conversion du fibrinogène en fibrine .

Composés similaires :

- D-phénylalaninyl-prolyl-arginyl chlorométhylcétone (D-Phe-Pro-Arg-CH2Cl)

- PPACK II, sel de trifluoroacétate

- PPACK, dichlorhydrate

Comparaison : Le PPACK (sel de trifluoroacétate) est unique en raison de sa haute spécificité et de son inhibition irréversible de la thrombine. Comparé à d'autres composés similaires, il présente une affinité plus élevée pour la thrombine et une forme de sel de trifluoroacétate plus stable, ce qui améliore sa solubilité et sa stabilité .

Applications De Recherche Scientifique

PPACK (trifluoroacetate salt) has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

- D-phenylalanyl-prolyl-arginyl Chloromethyl Ketone (D-Phe-Pro-Arg-CH2Cl)

- PPACK II, Trifluoroacetate Salt

- PPACK, Dihydrochloride

Comparison: PPACK (trifluoroacetate salt) is unique due to its high specificity and irreversible inhibition of thrombin. Compared to other similar compounds, it has a higher affinity for thrombin and a more stable trifluoroacetate salt form, which enhances its solubility and stability .

Propriétés

IUPAC Name |

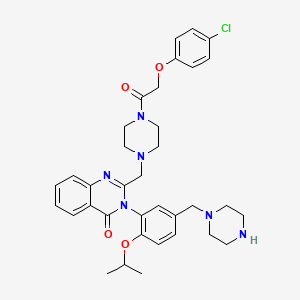

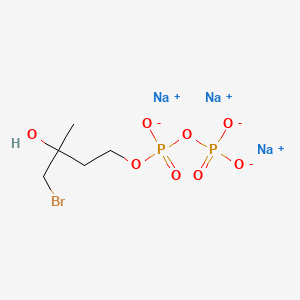

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31ClN6O3.C2HF3O2/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14;3-2(4,5)1(6)7/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26);(H,6,7)/t15-,16+,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMMUTOLGAPIGO-LPZNKSAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClF3N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157379-44-7 | |

| Record name | Ppack trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157379447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PPACK TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6P87Q3S82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)